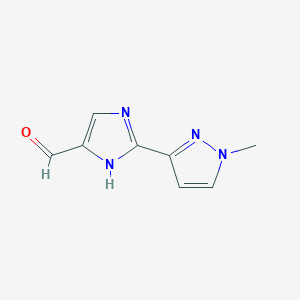
2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are significant in organic chemistry due to their presence in many biologically active molecules. The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-3-pyrazolecarboxaldehyde with an imidazole derivative under controlled conditions. The reaction conditions often include the use of catalysts such as nickel or erbium triflate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. The process generally starts with the preparation of the pyrazole and imidazole precursors, followed by their condensation and cyclization under optimized conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions
Major Products Formed
Oxidation: 2-(1-Methyl-3-pyrazolyl)imidazole-5-carboxylic acid.
Reduction: 2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol.
Substitution: Various substituted imidazole or pyrazole derivatives depending on the reagents used
Applications De Recherche Scientifique
2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for drug development, particularly in the synthesis of antiviral and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and dyes .
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The imidazole and pyrazole rings play a crucial role in binding to active sites of enzymes or receptors, thereby influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methyl-3-pyrazolyl)imidazole-4-carbaldehyde
- 2-(1-Methyl-3-pyrazolyl)imidazole-5-carboxylic acid
- 1-Methyl-3-pyrazolecarboxaldehyde
Uniqueness
2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both imidazole and pyrazole rings in a single molecule enhances its versatility in various synthetic and biological applications .
Propriétés
Formule moléculaire |
C8H8N4O |
|---|---|
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
2-(1-methylpyrazol-3-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H8N4O/c1-12-3-2-7(11-12)8-9-4-6(5-13)10-8/h2-5H,1H3,(H,9,10) |
Clé InChI |
YRUVRWILHWALIB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)C2=NC=C(N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



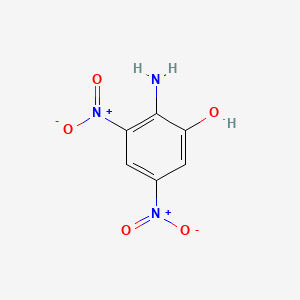

![3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)
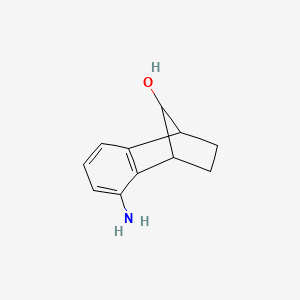

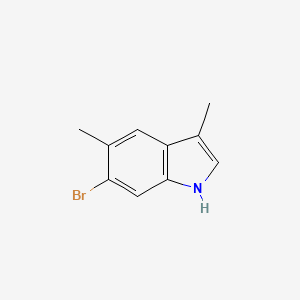
![5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)
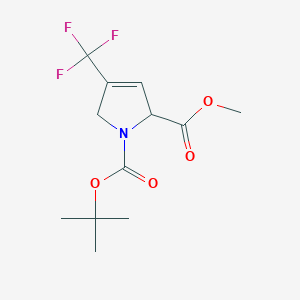
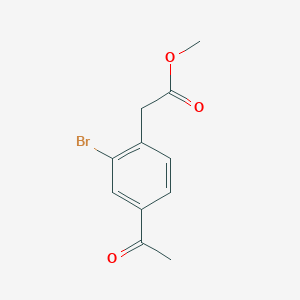
![[(3-Azidopropoxy)methyl]tributylstannane](/img/structure/B13680276.png)
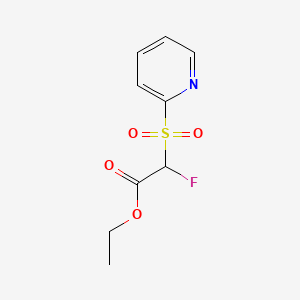
![6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680308.png)
